molecular formula C20H19NO4 B2949260 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methoxybenzamide CAS No. 2097888-75-8

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methoxybenzamide

Cat. No. B2949260
CAS RN: 2097888-75-8
M. Wt: 337.375
InChI Key: USFHINTWMOJJJF-UHFFFAOYSA-N
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Description

This compound is a furan derivative . Furan derivatives have occupied a unique place in the field of medicinal chemistry . The furan ring is a constituent of several important natural products, including furanoflavonoid, furanolactones, fura-nocoumarins and many natural terpenoids .


Synthesis Analysis

The synthesis of similar compounds involves the direct polycondensation of diamine with optically active dicarboxylic acids . The diamine is synthesized via the direct condensation of 2-[5-(4-aminophenyl)furan-2-yl]-4,5-diphenyl-1H-imidazole with 3,5-dinitrobenzoyl chloride and following reduction in the dinitro compound .


Molecular Structure Analysis

The molecular structure of similar compounds shows that the character of the H-1 orbital is of σ (bonding) type and that of the LUMO is of σ* (antibonding) type .


Chemical Reactions Analysis

The DFT calculated C-H stretching mode of the titled molecule was found at 3052 cm −1 with 81% PED, and another stretching mode was located at 3123 cm −1, which corresponds to the methyl group attached to the furan molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds show that these compounds had inherent viscosities of 0.38 and 0.35 dL g −1 . The FTIR (KBr, cm −1) shows: 3390 (N–H stretch), 3097 (C–H stretch), 1658 (C=O stretch), 1542, 1344 (–NO 2 stretch) .

Mechanism of Action

Furan derivatives can act on various targets or receptors in the body like they act as MAO inhibitors, kappa opioid receptor agonist, sigma receptor agonist, GABA receptor agonist, COX-2 inhibitor, Beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers etc .

Safety and Hazards

The safety and hazards of similar compounds show that they have life-threatening adverse reactions . They are also associated with itching, nausea and potentially serious respiratory depression, which can be life-threatening .

Future Directions

The high therapeutic properties of the furan related drugs have encouraged the medicinal chemists to synthesize a large number of novel chemotherapeutic agents . Considering the fact that the introduction of pyridine at the skeleton has improved SIRT2 inhibition, a series of pyridine-containing (5-phenylfuran-2-yl)methanamine derivatives were further synthesized .

properties

IUPAC Name

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-24-19-6-3-2-5-16(19)20(23)21-13-17(22)14-8-10-15(11-9-14)18-7-4-12-25-18/h2-12,17,22H,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFHINTWMOJJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methoxybenzamide

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